molecular formula C13H23NO2 B13678666 1-Boc-3-(propan-2-ylidene)piperidine

1-Boc-3-(propan-2-ylidene)piperidine

Cat. No.: B13678666
M. Wt: 225.33 g/mol
InChI Key: ZJOPFDTWVQLHRW-UHFFFAOYSA-N
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Description

1-Boc-3-(propan-2-ylidene)piperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Piperidine derivatives are widely used in organic synthesis and pharmaceutical research due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(propan-2-ylidene)piperidine typically involves the reaction of piperidine with isobutyraldehyde in the presence of a base, followed by protection of the nitrogen atom with a Boc group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(propan-2-ylidene)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Boc-3-(propan-2-ylidene)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(propan-2-ylidene)piperidine involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The compound can undergo various transformations, leading to the formation of biologically active molecules that interact with specific pathways and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(propan-2-ylidene)piperidine is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl 3-propan-2-ylidenepiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-10(2)11-7-6-8-14(9-11)12(15)16-13(3,4)5/h6-9H2,1-5H3

InChI Key

ZJOPFDTWVQLHRW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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